6-Isobutyl-1H-indole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
6-Isobutyl-1H-indole-2-carboxylic acid is a compound that has garnered attention due to its relevance in synthetic chemistry, particularly in the synthesis of various pharmaceuticals and research chemicals. The synthesis and characterization of indole-2-carboxylic acid derivatives, including those structurally related to 6-Isobutyl-1H-indole-2-carboxylic acid, have been extensively studied to explore their therapeutic applications. For instance, research has focused on the development of methods for the quantitative determination of isomers related to octahydro-1H-indole-2-carboxylic acid, a compound closely related to 6-Isobutyl-1H-indole-2-carboxylic acid, using HPLC with a refractive index detector. This method provides a cost-effective quality control tool for routine analysis of these compounds (Vali et al., 2012).
Another study demonstrated a novel approach to synthesizing 1-substituted β-carbolines from readily available indole-2-carboxylic acids, showcasing the versatility of these compounds in organic synthesis (Kamlah et al., 2016).
Biological Activities
Indole derivatives, including those related to 6-Isobutyl-1H-indole-2-carboxylic acid, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant antibacterial activity against various pathogens, indicating their potential as leads for the development of new antimicrobial agents (Raju et al., 2015).
Future Directions
properties
IUPAC Name |
6-(2-methylpropyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)5-9-3-4-10-7-12(13(15)16)14-11(10)6-9/h3-4,6-8,14H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDARSEWSOLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylpropyl)-1H-indole-2-carboxylic Acid |
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